molecular formula C8H16N2O2S B8557723 (R)-2-(tert-Butoxycarbonylamino)propanethioamide

(R)-2-(tert-Butoxycarbonylamino)propanethioamide

Cat. No. B8557723
M. Wt: 204.29 g/mol
InChI Key: WNBYIVHXPVFKHC-RXMQYKEDSA-N
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Patent
US07973061B2

Procedure details

(1-Thiocarbamoyl-ethyl)-carbamic acid tert-butyl ester (8.7 g, 42.5 mmol) and ethyl bromopyruvate (90% Tech., 9.21 g, 42.5 mmol) were heated at reflux in ethanol (200 mL) for 12 hours. The ethanol was removed in vacuo and the residue was purified by flash chromatography (5:95 MeOH:CH2Cl2) to afford the title compound (1.24 g, 15% over two steps): 1H NMR (400 MHz, d6-DMSO): 8.37 (s, 1H), 4.28 (qd, 2H), 4.24 (q, 1H), 2.60 (br s, 2H), 1.37 (d, 3H), 1.29 (t, 3H); MS (ESI-LCMS) for C8H13N2O2S: 201 (MH+).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
9.21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
15%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]([C:10](=[S:12])[NH2:11])[CH3:9])(C)(C)C.Br[CH2:15][C:16](=O)[C:17]([O:19][CH2:20][CH3:21])=[O:18]>C(O)C>[CH2:20]([O:19][C:17]([C:16]1[N:11]=[C:10]([CH:8]([NH2:7])[CH3:9])[S:12][CH:15]=1)=[O:18])[CH3:21]

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC(C)C(N)=S)=O
Name
Quantity
9.21 g
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography (5:95 MeOH:CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(SC1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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